3-O-Allylnaloxone

Overview

Description

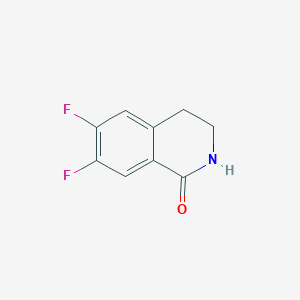

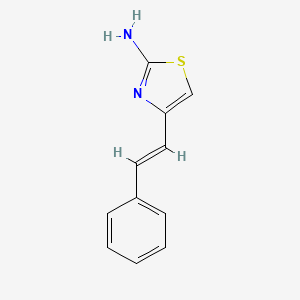

3-O-Allylnaloxone is a pharmaceutical secondary standard and certified reference material . It is also known by its chemical name, 4,5α-Epoxy-14-hydroxy-17-(prop-2-enyl)-3-(prop-2-enyloxy)morphinan-6-one . The empirical formula of this compound is C22H25NO4, and it has a molecular weight of 367.44 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C22H25NO4 . This indicates that each molecule of this compound contains 22 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Opioid Antagonism and Reversal of Opioid Effects

Naloxone, a narcotic antagonist closely related to 3-O-Allylnaloxone, has been extensively studied for its ability to counteract the effects of opioids. For instance, naloxone can reverse the anti-ovulatory effects of morphine in female rats, highlighting its potential in mitigating opioid-induced reproductive health issues (Packman & Rothchild, 1976).

Drug Dependency and Withdrawal Management

Naloxone has been explored as a treatment option for narcotic addiction, suggesting that this compound could have similar applications. A study involving the contingent administration of naloxone to paroled narcotic addicts showed no significant benefits beyond placebo reactivity, indicating the complexity of addiction treatment and the need for further research in this area (Kurland, McCabe, & Hanlon, 1975).

Emergency Treatment of Drug Overdosage

The efficacy of naloxone in treating narcotic overdosage by rapidly reversing the symptoms highlights a critical area where this compound could be applied. Its ability to promptly restore consciousness and respiratory function without affecting non-narcotic-induced unconsciousness positions it as a vital emergency medication (Evans, Swainson, Roscoe, & Prescott, 1973).

Cardiovascular Research

While not directly related to this compound, studies on allylamine (a compound with an allyl group similar to this compound) show its utility in modeling cardiovascular diseases. Such studies suggest the potential for this compound derivatives in cardiovascular research, particularly in understanding the mechanisms of myocardial necrosis and atherosclerosis (Conklin & Boor, 1998).

Mechanism of Action

Target of Action

The primary target of 3-O-Allylnaloxone is the μ-opioid receptor (MOR) . The MOR is a type of opioid receptor in the central nervous system that plays a crucial role in pain perception, reward, and addictive behavior.

Mode of Action

This compound acts by competitive displacement of opioid agonists at the MOR . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor and the constitution of the victim .

Biochemical Pathways

This includes the reversal of opioid-induced respiratory depression and other opioid-related effects .

Pharmacokinetics

Naloxone, the parent compound of this compound, is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . Its major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the duration of action of 1 mg intravenous is 2 hours .

Result of Action

The primary result of this compound’s action is the reversal of opioid-induced effects, such as respiratory depression . By displacing opioid agonists at the MOR, it can rapidly restore normal respiratory function in individuals experiencing an opioid overdose .

Safety and Hazards

3-O-Allylnaloxone is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and seeking medical attention if swallowed .

Biochemical Analysis

Biochemical Properties

It is known to belong to the naloxone family of compounds . Naloxone is a competitive antagonist at the μ-opioid receptor (MOR), which suggests that 3-O-Allylnaloxone may interact with similar enzymes, proteins, and other biomolecules .

Molecular Mechanism

Given its structural similarity to naloxone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-prop-2-enoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-10-23-11-9-21-18-14-5-6-16(26-12-4-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)13-14/h3-6,17,20,25H,1-2,7-13H2/t17-,20+,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDUCSVQXOGMNE-KDXIVRHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC=C)O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC=C)O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352085-46-1 | |

| Record name | (5alpha)-4,5-Epoxy-14-hydroxy-17-(2-propen-1-yl)-3-(2-propen-1-yloxy)morphinan-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352085461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5.ALPHA.)-4,5-EPOXY-14-HYDROXY-17-(2-PROPEN-1-YL)-3-(2-PROPEN-1-YLOXY)MORPHINAN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SVF3VB59W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3233143.png)

![N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3233150.png)

![1-[(4-Bromo-2,6-difluorophenyl)carbonyl]pyrrolidine](/img/structure/B3233187.png)

![6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3233205.png)

![7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3233233.png)